molecular formula C11H12ClN3O B13866766 6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine

6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13866766
M. Wt: 237.68 g/mol
InChI Key: KRNCBBHYALTMKR-UHFFFAOYSA-N
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Description

6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 6th position, a cyclobutyl group at the 3rd position, and a methoxy group at the 4th position.

Preparation Methods

The synthesis of 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds within the pyrazolo[3,4-b]pyridine family. Similar compounds include 5-bromo-1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine scaffold. The unique combination of substituents in 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H12ClN3O/c1-16-7-5-8(12)13-11-9(7)10(14-15-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,13,14,15)

InChI Key

KRNCBBHYALTMKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=NNC(=C12)C3CCC3)Cl

Origin of Product

United States

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